3,5-Dimethylpyridine
Overview
Description
3,5-Dimethylpyridine, also known as lutidine, is a derivative of pyridine with the chemical formula C7H9N . It is one of several dimethyl-substituted derivatives of pyridine .
Synthesis Analysis
The synthesis of 3,5-Dimethylpyridine has been explored using a two-step process via the synthesis of alkoxy-3,4-dihydro-2H-pyran as a precursor . The synthesis starts from methacrolein, propenyl ether, and 15N-labelled NH4Cl as a nitrogen source . Another method involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in an alcohol-alkaline medium .Molecular Structure Analysis
The molecular formula of 3,5-Dimethylpyridine is C7H9N . It is defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
3,5-Dimethylpyridine can undergo various chemical reactions. For example, it can be hydrogenated to form 3,5-dimethylpiperidine . It can also participate in a three-component reaction to form bis(biarylhydrazone) derivatives .Physical And Chemical Properties Analysis
3,5-Dimethylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 170.7±9.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has a molar refractivity of 34.0±0.3 cm3 and a molar volume of 115.2±3.0 cm3 .Scientific Research Applications
Synthesis of N labelled 3,5 dimethylpyridine
3,5-Dimethylpyridine is used in the synthesis of 15N-labelled pyridines , which are liquid and solid-state nuclear magnetic resonance (NMR) probes for chemical and biological environments . The 15N chemical shifts of these pyridines are sensitive to hydrogen-bond and protonation states . By varying the type and number of substituents, different target pyridines can be synthesized exhibiting different pKa values and molecular volumes .
Probing Chemical and Biological Environments
15N-labelled pyridines, including 3,5-dimethylpyridine, are important liquid and solid-state nuclear magnetic resonance (NMR) probes for chemical and biological environments . They have been used to explore the acidity of mesoporous surfaces or of biological environments using high-resolution solid-state NMR spectroscopy .
Monitoring Local H-bond and Protonation State
The 15N chemical shifts of 3,5-dimethylpyridine are very sensitive to the 15N1H distance and can be used to monitor the local H-bond and protonation state . This makes it a valuable tool in the study of chemical and biological environments .
Exploring Local Structures
The mobility of 3,5-dimethylpyridine to jump from one proton donor to another allows one to obtain interesting information about local structures . This makes it a useful tool in the study of molecular dynamics .
Thermodynamic Property Data
3,5-Dimethylpyridine is included in the collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Catalyst Passivation Techniques
3,5-Dimethylpyridine has been used in the study of catalyst passivation techniques . The effectiveness of these techniques has been studied in situ with a magnetometer .
Mechanism of Action
Target of Action
3,5-Dimethylpyridine, also known as 3,5-Lutidine, is a heterocyclic organic compound It’s known that pyridines and their derivatives are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridines can form hydrogen bonds due to their basicity . This property allows them to interact with various biological targets, potentially influencing their function.
Biochemical Pathways
It’s known that the biodegradation of pyridines proceeds via multiple pathways . Methylation, such as in 3,5-Dimethylpyridine, significantly retards the degradation of the pyridine ring , which could influence its interactions within biological systems.
Result of Action
It’s known that pyridines and their derivatives can have various biological effects depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethylpyridine. For instance, its degradation in the environment can be influenced by factors such as pH, temperature, and the presence of certain microorganisms
Safety and Hazards
properties
IUPAC Name |
3,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYDZCSSYKIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052254 | |
Record name | 3,5-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Pyridine, 3,5-dimethyl- | |
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Record name | 3,5-Dimethylpyridine | |
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Vapor Pressure |
1.74 [mmHg] | |
Record name | 3,5-Dimethylpyridine | |
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Product Name |
3,5-Dimethylpyridine | |
CAS RN |
591-22-0 | |
Record name | 3,5-Dimethylpyridine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=591-22-0 | |
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Record name | 3,5-Dimethylpyridine | |
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Record name | 3,5-DIMETHYLPYRIDINE | |
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Record name | Pyridine, 3,5-dimethyl- | |
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Record name | 3,5-Dimethylpyridine | |
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Record name | 3,5-dimethylpyridine | |
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Record name | 3,5-DIMETHYLPYRIDINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3,5-Dimethylpyridine has the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol.
A: Researchers commonly utilize Infrared (IR) spectroscopy [, , , ], ¹H Nuclear Magnetic Resonance (¹H NMR) [, , , , ], and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy [, , ] to characterize 3,5-dimethylpyridine and its derivatives. ¹⁹F NMR is also employed for characterizing perfluoroalkyl derivatives []. Additionally, UV-Vis spectroscopy aids in understanding the electronic transitions within the molecule [, ].
A: Yes, 3,5-dimethylpyridine displays good solubility in various organic solvents like toluene [, , ], tetrahydrofuran [], pyridine [, ], and acetonitrile []. Its solubility in aromatic hydrocarbons is particularly notable [].
A: While not directly a catalyst, 3,5-dimethylpyridine acts as a ligand in various catalytic systems. For instance, a combination of (POCOPtBu)IrHCl, NaBArF4, and 3,5-dimethylpyridine catalyzes the regioselective silylation of the α-C(sp3)–H bond in 2-alkyl-1,3-azole derivatives [].
A: Yes, molecular orbital calculations have been used to determine the spin densities in 3,5-dimethylpyridine, providing insights into its electronic structure and reactivity []. Additionally, computational methods like NBO analysis have been applied to study the charge transfer characteristics of 3,5-dimethylpyridine during halogen bond formation [].
A: While specific formulation strategies are not extensively discussed in the provided research, forming complexes with metal ions, as seen in bis(O-butyldithiocarbonato)bis(3,5-dimethylpyridine)nickel(II) [], can influence solubility and stability. Researchers also explore the formation of salts and co-crystals with various organic molecules, like those involving phenol-based compounds, which can offer alternative formulation approaches for modifying physicochemical properties [].
A: Besides the spectroscopic methods mentioned earlier, X-ray crystallography plays a crucial role in determining the solid-state structures of 3,5-dimethylpyridine-containing compounds [, , , , , , ]. Additionally, thermogravimetric analysis (TGA) is used to assess the thermal stability of these compounds [, ].
A: 3,5-Dimethylpyridine readily coordinates to various metal centers, typically acting as a nitrogen-donor ligand. It forms complexes with transition metals like copper, manganese, nickel, and zinc [, , , , ]. These complexes exhibit diverse geometries, including square pyramidal [], octahedral [, ], and tetrahedral [, ] arrangements around the metal center.
ANone: 3,5-Dimethylpyridine can undergo a variety of chemical transformations, including:
- Halogenation: It can be brominated at the 2 and 6 positions, leading to the formation of 2,6-dibromo-3,5-dimethylpyridine [].
- N-oxidation: Reaction with hydrogen peroxide can yield 3,5-dimethylpyridine N-oxide, which serves as a versatile intermediate for further functionalization [, ].
- Nucleophilic Substitution: Perfluoro-3,5-dimethylpyridine undergoes nucleophilic substitution with ammonia, methoxide, and polyfluoroalkyl anions at the 2, 4, and 6 positions [].
A: 3,5-Dimethylpyridine has a rich history as a building block in coordination chemistry and material science. While not a pharmaceutical itself, it serves as a key intermediate in synthesizing important pharmaceutical compounds like omeprazole and esomeprazole, used in treating gastrointestinal disorders [, ].
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